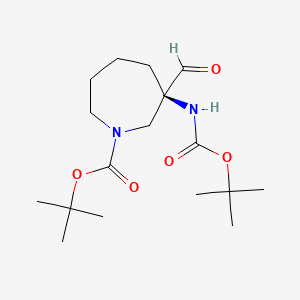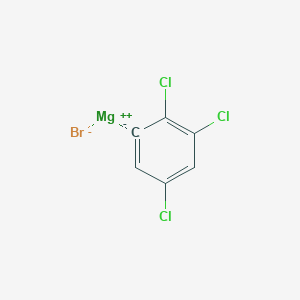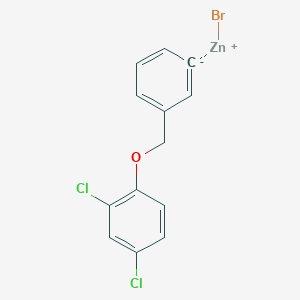![molecular formula C19H14FNO5S B14890714 3-{4-[(4-Fluorophenyl)sulfamoyl]phenoxy}benzoic acid CAS No. 905800-94-4](/img/structure/B14890714.png)
3-{4-[(4-Fluorophenyl)sulfamoyl]phenoxy}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(N-(4-Fluorophenyl)sulfamoyl)phenoxy)benzoic acid is a chemical compound with the molecular formula C19H14FNO5S. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenyl group, a sulfamoyl group, and a benzoic acid moiety, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(N-(4-Fluorophenyl)sulfamoyl)phenoxy)benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 4-(N-(4-Fluorophenyl)sulfamoyl)phenol: This intermediate is synthesized by reacting 4-fluoroaniline with chlorosulfonic acid to form 4-fluorophenylsulfonamide, which is then reacted with phenol under basic conditions.
Coupling Reaction: The intermediate 4-(N-(4-Fluorophenyl)sulfamoyl)phenol is then coupled with 3-bromobenzoic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the final product, 3-(4-(N-(4-Fluorophenyl)sulfamoyl)phenoxy)benzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(N-(4-Fluorophenyl)sulfamoyl)phenoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-(4-(N-(4-Fluorophenyl)sulfamoyl)phenoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-(N-(4-Fluorophenyl)sulfamoyl)phenoxy)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and sulfamoyl groups play a crucial role in binding to the active site of the target molecule, thereby inhibiting its activity. This inhibition can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
3-(4-(N-(4-Fluorophenyl)sulfamoyl)phenoxy)benzoic acid can be compared with other similar compounds, such as:
4-(N-(4-Fluorophenyl)sulfamoyl)benzoic acid: Lacks the phenoxy group, which may affect its binding affinity and specificity.
3-(4-(N-(4-Chlorophenyl)sulfamoyl)phenoxy)benzoic acid: Contains a chlorine atom instead of fluorine, which can influence its chemical reactivity and biological activity.
3-(4-(N-(4-Methylphenyl)sulfamoyl)phenoxy)benzoic acid: The presence of a methyl group instead of fluorine can alter its hydrophobicity and interaction with molecular targets.
The uniqueness of 3-(4-(N-(4-Fluorophenyl)sulfamoyl)phenoxy)benzoic acid lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
905800-94-4 |
|---|---|
Fórmula molecular |
C19H14FNO5S |
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
3-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]benzoic acid |
InChI |
InChI=1S/C19H14FNO5S/c20-14-4-6-15(7-5-14)21-27(24,25)18-10-8-16(9-11-18)26-17-3-1-2-13(12-17)19(22)23/h1-12,21H,(H,22,23) |
Clave InChI |
GNSVEZUINVZXKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


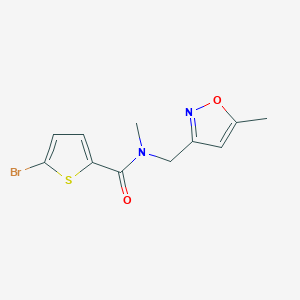

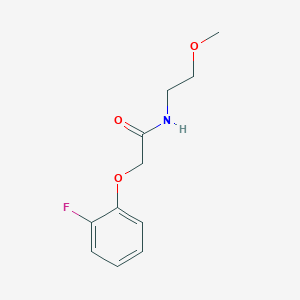
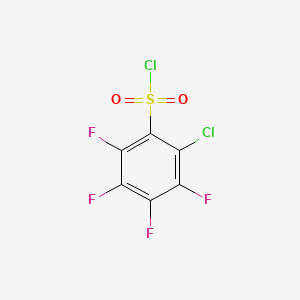
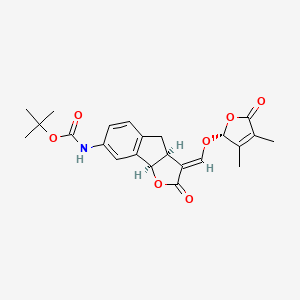
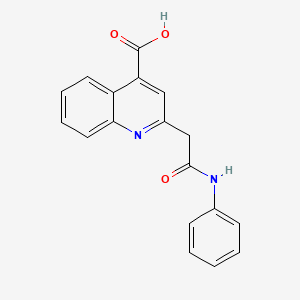

![3-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid](/img/structure/B14890664.png)
![ethyl {[4-cyano-1-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]oxy}acetate](/img/structure/B14890672.png)
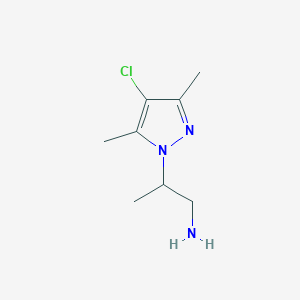
![Isoindolo[1,2-b]quinazoline-10,12-dione](/img/structure/B14890687.png)
